molecular formula C16H25N3O2S B13969708 4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13969708
M. Wt: 323.5 g/mol
InChI Key: GXZYGEUYTOYHRX-UHFFFAOYSA-N
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Description

4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring, a pyrazine moiety, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

    Formation of the Pyrazine Moiety: The pyrazine ring can be synthesized through the condensation of appropriate aldehydes and amines under controlled conditions.

    Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halomethyl derivative of the pyrazine.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methyl-pyrazin-2-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester: Similar structure but lacks the sulfanylmethyl group.

    4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid methyl ester: Similar structure but has a methyl ester instead of a tert-butyl ester.

Uniqueness

4-(3-Methyl-pyrazin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of both the sulfanylmethyl group and the tert-butyl ester, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H25N3O2S

Molecular Weight

323.5 g/mol

IUPAC Name

tert-butyl 4-[(3-methylpyrazin-2-yl)sulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H25N3O2S/c1-12-14(18-8-7-17-12)22-11-13-5-9-19(10-6-13)15(20)21-16(2,3)4/h7-8,13H,5-6,9-11H2,1-4H3

InChI Key

GXZYGEUYTOYHRX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1SCC2CCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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